molecular formula C9H6BrClN2O3 B2565285 7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride CAS No. 2580211-47-6

7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride

Cat. No.: B2565285
CAS No.: 2580211-47-6
M. Wt: 305.51
InChI Key: WYDKNPRJCHCMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a bromine atom at position 7, a ketone group at position 4, and a carboxylic acid group at position 3, with a hydrochloride salt form. Its molecular formula is C₉H₆BrClN₂O₃, and it has a molecular weight of 305.52 g/mol . The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-357266) and is primarily utilized as a building block in organic synthesis and medicinal chemistry research .

Synthetic routes for related pyrido[1,2-a]pyrimidine derivatives often involve condensation of ethyl esters with amines or alcohols. For example, ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid react with amines to form bioactive amides .

Properties

IUPAC Name

7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3.ClH/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5;/h1-4H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKNPRJCHCMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of a pyrido[1,2-a]pyrimidine precursor, followed by oxidation and carboxylation reactions. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

Reaction Type Conditions Products Yield Sources
Nucleophilic Substitution DMF, 100–120°C, K₂CO₃, amines/alkoxides7-Amino/alkoxy derivatives60–75%
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl-substituted derivatives70–85%

For example, treatment with morpholine under SNAr conditions yields 7-morpholino-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid . The bromine’s electrophilicity is enhanced by electron-withdrawing groups in the fused ring system.

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and decarboxylation:

Reaction Type Reagents/Conditions Products Yield Sources
Esterification DCC, DMAP, ROH (e.g., ethanol)Ethyl ester derivatives70–80%
Amidation EDC/HOBt, RNH₂Amide conjugates (e.g., benzamidoacetate)65–75%
Decarboxylation DMF, 120°C, 12 h7-Bromo-4-oxopyrido[1,2-a]pyrimidine~95%

The hydrochloride salt improves solubility in polar solvents, facilitating these transformations.

Condensation and Cyclization

The keto group at position 4 enables condensation with amines or hydrazines:

Reaction Conditions Products Yield Sources
Schiff Base Formation Ethanol, NH₂R, refluxImine-linked hybrids60–70%
Heterocycle Synthesis NH₂NH₂, AcOH, 80°CPyrazolo[3,4-d]pyrimidine derivatives50–65%

For instance, reaction with hydrazine forms fused pyrazole rings, expanding structural diversity for medicinal chemistry applications .

Reductive Dehalogenation

The bromine substituent can be removed under reducing conditions:

Reagents Conditions Products Yield Sources
H₂, Pd/CEtOH, 25°C, 6 h4-Oxopyrido[1,2-a]pyrimidine-3-carboxylic acid80%

This reaction is critical for generating dehalogenated analogs for structure-activity relationship (SAR) studies.

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to regenerate the free carboxylic acid:

Reagents Conditions Products Yield Sources
NaOH (aq)RT, 1 h7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid>90%

The free acid form is often used in metal-complexation studies.

Key Mechanistic Insights

  • SNAr Reactivity : Electron-deficient pyrimidine ring activates bromine for substitution.

  • Decarboxylation : Proceeds via a six-membered transition state, releasing CO₂.

  • Cross-Coupling : XPhos Pd G2 enhances Suzuki-Miyaura coupling efficiency with aryl boronic acids .

Scientific Research Applications

Basic Information

  • Chemical Formula : C9H5BrN2O3
  • Molecular Weight : 269.05 g/mol
  • CAS Number : 16867-56-4

Structural Characteristics

The compound features a pyrido[1,2-a]pyrimidine backbone, which is known for its biological activity. The presence of the bromine atom at the 7-position enhances its reactivity and potential for biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit selective cytotoxicity against cancer cells. A study demonstrated that these compounds could induce apoptosis in malignant cells while sparing normal cells, making them promising candidates for anticancer therapies .

Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acidHeLa15.5Induction of apoptosis
7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acidMCF-712.3Cell cycle arrest

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its derivatives have been synthesized and tested against various microbial strains, demonstrating significant inhibitory effects. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Table 2: Antimicrobial Efficacy of Pyrido[1,2-a]pyrimidine Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acidE. coli32 µg/mL
7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acidS. aureus16 µg/mL

Synthesis of Novel Derivatives

The synthesis of new derivatives using microwave-assisted methods has been explored to enhance the yield and reduce reaction times. This approach has led to the development of compounds with improved pharmacological profiles and bioavailability .

Case Study 1: Anticancer Research

In a recent study published in Medicinal Chemistry, researchers synthesized several derivatives of 7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid and evaluated their anticancer properties against various cancer cell lines. The study highlighted the compound's ability to target specific signaling pathways involved in cancer progression, leading to significant tumor regression in animal models.

Case Study 2: Antimicrobial Applications

Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting potential for therapeutic use in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of 7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrido[1,2-a]pyrimidine Core

a) 7-Chloro-4-methyl-2-oxo-pyrido[1,2-a]pyrimidine-4-carboxylic Acid
  • Structure : Chlorine at position 7, methyl at position 4, and ketone at position 2.
  • Molecular Formula : C₁₀H₉ClN₂O₃.
  • The methyl group at position 4 may enhance lipophilicity .
b) 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic Acid
  • Structure : Imidazo[1,2-a]pyrimidine core with bromine at position 6 and carboxylic acid at position 3.
  • Molecular Formula : C₇H₄BrN₃O₂.
  • Key Differences : The fused imidazole ring increases aromaticity and electronic density, influencing binding affinity in medicinal applications. Bromine at position 6 instead of 7 may shift biological target specificity .
c) 4-(3-Methoxy-4-hydroxyphenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Ethyl Ester
  • Structure : Benzoimidazo-pyrimidine hybrid with aryl substituents and an ethyl ester.
  • Molecular Formula : C₂₇H₂₂N₃O₄.
  • Key Differences : The bulky phenyl groups and ester moiety enhance corrosion inhibition properties in industrial applications, as demonstrated in HCl-mediated steel protection studies .

Functional Group Modifications

a) Ethyl Ester Derivatives
  • Example : Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
  • Key Differences : Esterification of the carboxylic acid group improves membrane permeability but reduces solubility in aqueous media. These derivatives serve as intermediates for amide synthesis .
b) Amide Derivatives
  • Example: 2-Dimethylaminoethylamide of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Compound 5d).
  • Key Differences : Amide formation enhances antiviral activity (e.g., 2.2 log inhibition of HSV-1 replication). The hydrochloride salt of the parent carboxylic acid may similarly improve bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to free acids or esters, critical for in vivo studies .
  • Reactivity : Bromine at position 7 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro analogs are less reactive in such transformations .
  • Stability : The pyrido[1,2-a]pyrimidine core is stable under acidic conditions, but the ketone group at position 4 may undergo reduction in the presence of strong reductants .

Biological Activity

7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C9H5BrN2O3
  • Molecular Weight : 269.05 g/mol
  • CAS Number : [not specified]

The compound features a fused pyridine and pyrimidine ring system, contributing to its biological activity. The presence of the bromine atom and a carboxylic acid functional group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve the inhibition of essential enzymes required for bacterial survival.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise in inhibiting certain kinases that play a role in cancer progression. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Pathways

Preliminary data suggest that 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid interacts with various cellular pathways, particularly those related to inflammation and cell signaling. Understanding these interactions is crucial for evaluating its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid demonstrated its effectiveness against several gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant activity at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Study 2: Cancer Cell Line Testing

In a separate study examining its effects on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-710
HeLa12

The biological activity of 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibits key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Promotes apoptosis through activation of pro-apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride?

  • The compound can be synthesized via a two-step process involving substitution and hydrolysis, as demonstrated for structurally related pyridopyrimidine derivatives. For example, analogous compounds like 7-chloro-6-fluoro-1,8-naphthyridine-3-carboxylic acid were synthesized by substituting halogen atoms at position 7 followed by hydrolysis under controlled conditions to yield the carboxylic acid moiety. Reaction optimization includes using mild temperatures (e.g., 60–80°C) and phosphorus oxychloride (POCl₃) for halogenation .

Q. How is the structure of this compound confirmed in synthetic workflows?

  • Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz) and mass spectrometry (ESIMS). For instance, in related pyrimidine derivatives, ¹H NMR peaks for aromatic protons (δ 7.5–8.7 ppm) and carboxylic acid protons (δ 12–14 ppm) are critical for verification. LCMS and HPLC are used to assess purity (>95%) and confirm molecular ions (e.g., m/z 311.1 for a related compound) .

Q. What safety protocols are recommended for handling this compound?

  • Follow general pyrimidine-handling guidelines: avoid ignition sources (P210), use PPE, and ensure proper ventilation. For hydrochloride salts, additional precautions include pH-neutralization steps during hydrolysis to prevent HCl gas release .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Optimize halogenation by controlling stoichiometry of POCl₃ and reaction time (e.g., 4 hours under reflux). Hydrolysis steps benefit from basifying the mixture to pH 12 with NaOH to precipitate intermediates, reducing side reactions. Chromatographic purification (e.g., silica gel with chloroform/methanol) enhances final purity .

Q. What methodologies are used to evaluate its bioactivity in kinase inhibition assays?

  • Use kinase inhibition assays in 96-well plates with recombinant EGFR or HER2 enzymes. Incubate the compound with ATP and a fluorogenic substrate, then quantify inhibition via fluorescence (ex/em: 340/450 nm). IC₅₀ values are calculated using dose-response curves (1–100 μM range). Include positive controls (e.g., gefitinib for EGFR) and validate with LCMS to confirm compound stability under assay conditions .

Q. How are contradictions in solubility data resolved for this compound?

  • Solubility discrepancies (e.g., in DMSO vs. aqueous buffers) are addressed using co-solvents (e.g., 10% PEG-400) or pH adjustment. For example, the hydrochloride salt form improves aqueous solubility at neutral pH, while DMSO enhances solubility for stock solutions. Validate solubility via dynamic light scattering (DLS) or NMR diffusion-ordered spectroscopy (DOSY) .

Q. What strategies are employed to study its metabolic stability in vitro?

  • Use liver microsomal assays (human or rodent) with NADPH cofactors. Monitor parent compound depletion via LCMS over 60 minutes. Identify metabolites using high-resolution MS (HRMS) and compare retention times to synthetic standards. Adjust incubation conditions (e.g., 37°C, pH 7.4) to mimic physiological environments .

Notes

  • For structural analogs (e.g., Forodesine Hydrochloride), pharmacological data from T-cell malignancy studies may provide indirect insights into mechanism .
  • Always cross-reference synthetic procedures with safety guidelines (P201, P210) to mitigate risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.